molecular formula C16H18BrNO2 B5876045 N-(2-BROMO-4-METHYLPHENYL)-N-(3,4-DIMETHOXYBENZYL)AMINE

N-(2-BROMO-4-METHYLPHENYL)-N-(3,4-DIMETHOXYBENZYL)AMINE

Cat. No.: B5876045
M. Wt: 336.22 g/mol
InChI Key: LSGSVYPQKBZSHJ-UHFFFAOYSA-N
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Description

N-(2-BROMO-4-METHYLPHENYL)-N-(3,4-DIMETHOXYBENZYL)AMINE is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. The specific structure of this compound includes a bromine atom and a methyl group on one aromatic ring, and two methoxy groups on another aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMO-4-METHYLPHENYL)-N-(3,4-DIMETHOXYBENZYL)AMINE typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-methylphenylamine and 3,4-dimethoxybenzyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or ethanol.

    Procedure: The 2-bromo-4-methylphenylamine is reacted with 3,4-dimethoxybenzyl chloride under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the aromatic rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a polar aprotic solvent.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted aromatic amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe for studying biological processes involving aromatic amines.

    Medicine: Potential use in the development of pharmaceuticals targeting specific pathways.

    Industry: Could be used in the production of dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of N-(2-BROMO-4-METHYLPHENYL)-N-(3,4-DIMETHOXYBENZYL)AMINE involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine atom and methoxy groups can influence its binding affinity and specificity. The compound may act by modulating the activity of specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-BROMO-4-METHYLPHENYL)-N-(3,4-DIMETHOXYBENZYL)AMINE: can be compared with other aromatic amines such as:

Uniqueness

The unique combination of bromine, methyl, and methoxy groups in this compound imparts distinct chemical and biological properties. These structural features can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

2-bromo-N-[(3,4-dimethoxyphenyl)methyl]-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2/c1-11-4-6-14(13(17)8-11)18-10-12-5-7-15(19-2)16(9-12)20-3/h4-9,18H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGSVYPQKBZSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=CC(=C(C=C2)OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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